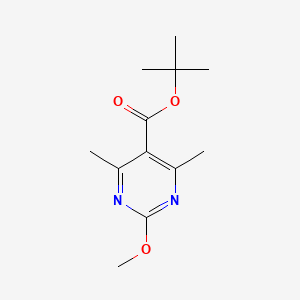

tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate

CAS No.: 544704-06-5

Cat. No.: VC15933781

Molecular Formula: C12H18N2O3

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 544704-06-5 |

|---|---|

| Molecular Formula | C12H18N2O3 |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | tert-butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C12H18N2O3/c1-7-9(10(15)17-12(3,4)5)8(2)14-11(13-7)16-6/h1-6H3 |

| Standard InChI Key | BSODQKRANLDPQL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC(=N1)OC)C)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

tert-Butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate belongs to the pyrimidine class of heterocyclic compounds, featuring a six-membered ring with two nitrogen atoms at positions 1 and 3. The molecular formula is C₁₂H₁₈N₂O₃, with a molar mass of 238.28 g/mol. The IUPAC name, tert-butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate, reflects its substitution pattern: a methoxy group at position 2, methyl groups at positions 4 and 6, and a tert-butyl ester at position 5.

Structural Features

The compound’s stability arises from the electron-withdrawing ester group and electron-donating methoxy substituent, which collectively modulate its reactivity. X-ray crystallography of analogous pyrimidine derivatives suggests a planar ring structure with slight distortions due to steric interactions between the tert-butyl group and adjacent methyl substituents.

Physical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 238.28 g/mol | |

| Boiling Point | Not reported | — |

| Density | Not reported | — |

| Solubility | Likely polar aprotic solvents |

The absence of reported melting and boiling points underscores the need for experimental characterization. Theoretical calculations using group contribution methods estimate a logP value of ~2.1, indicating moderate lipophilicity.

Synthesis and Manufacturing

The synthesis of tert-butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate typically involves multi-step reactions starting from simpler pyrimidine precursors. A generalized protocol derived from analogous compounds includes the following stages :

Reaction Pathway

-

Pyrimidine Ring Formation: Condensation of β-diketones with urea or thiourea under acidic conditions yields the pyrimidine core.

-

Functionalization: Sequential alkylation and methoxylation introduce methyl and methoxy groups at positions 4, 6, and 2.

-

Esterification: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) installs the tert-butyl ester group.

Optimization Considerations

-

Temperature Control: Exothermic reactions require cooling to prevent side reactions.

-

Purification: Column chromatography using ethyl acetate/hexane mixtures (20–30% EtOAc) achieves >95% purity .

-

Yield: Typical yields range from 60–70%, influenced by the efficiency of intermediate isolation steps.

Applications in Pharmaceutical Chemistry

This compound serves as a versatile building block in drug discovery, particularly for kinase inhibitors and antiviral agents. Its tert-butyl ester acts as a protecting group, enabling selective deprotection under mild acidic conditions.

Case Study: Kinase Inhibitor Synthesis

In a recent application, tert-butyl 2-methoxy-4,6-dimethylpyrimidine-5-carboxylate was coupled with a piperazine derivative to produce a lead compound targeting cyclin-dependent kinases (CDKs). The tert-butyl group enhanced solubility during intermediate purification, while the methoxy substituent stabilized the molecule against metabolic degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume